molecular formula C22H16N2O2 B5708690 5-(4-biphenylylmethylene)-3-phenyl-2,4-imidazolidinedione

5-(4-biphenylylmethylene)-3-phenyl-2,4-imidazolidinedione

Numéro de catalogue B5708690
Poids moléculaire: 340.4 g/mol
Clé InChI: ZESLMANQRHLDBO-HMMYKYKNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(4-biphenylylmethylene)-3-phenyl-2,4-imidazolidinedione, commonly known as BI-2536, is a synthetic small molecule inhibitor that targets polo-like kinase 1 (PLK1) and has been extensively studied for its potential in cancer treatment. PLK1 is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer, making it an attractive target for cancer therapy.

Mécanisme D'action

BI-2536 targets 5-(4-biphenylylmethylene)-3-phenyl-2,4-imidazolidinedione, a kinase that is essential for proper cell division. This compound regulates key events in mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Inhibition of this compound by BI-2536 leads to defects in these processes, resulting in cell cycle arrest and apoptosis in cancer cells. BI-2536 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Biochemical and Physiological Effects:
BI-2536 has been shown to have potent anti-tumor activity in preclinical models, both as a single agent and in combination with other chemotherapy agents. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, BI-2536 has been shown to be well-tolerated in animal models and in early-phase clinical trials, with manageable toxicity profiles.

Avantages Et Limitations Des Expériences En Laboratoire

BI-2536 is a valuable tool for studying the role of 5-(4-biphenylylmethylene)-3-phenyl-2,4-imidazolidinedione in cell division and its potential as a target for cancer therapy. Its potency and selectivity make it an attractive option for in vitro and in vivo experiments. However, its high cost and limited availability may limit its widespread use in research.

Orientations Futures

There are several potential future directions for BI-2536 research. One area of interest is the development of new 5-(4-biphenylylmethylene)-3-phenyl-2,4-imidazolidinedione inhibitors with improved potency and selectivity. Another area of focus is the identification of biomarkers that can predict response to this compound inhibition, which could help guide patient selection for clinical trials. Additionally, there is interest in exploring the potential of BI-2536 in combination with immunotherapy agents, which could enhance anti-tumor immune responses. Lastly, there is potential for the development of BI-2536-based imaging agents for the non-invasive detection of this compound expression in tumors.

Méthodes De Synthèse

The synthesis of BI-2536 involves several steps, including the condensation of 4-biphenylcarboxaldehyde with glycine ethyl ester, followed by the reaction with 1-phenyl-3-(2-pyridyl)prop-2-en-1-one and hydrazine hydrate to form the imidazolidinedione ring. The final product is obtained through purification and isolation processes. The synthesis of BI-2536 has been optimized to improve its yield and purity, making it a viable option for large-scale production.

Applications De Recherche Scientifique

BI-2536 has been extensively studied for its potential in cancer treatment, particularly in the treatment of solid tumors such as breast, lung, and colon cancers. It has been shown to inhibit 5-(4-biphenylylmethylene)-3-phenyl-2,4-imidazolidinedione activity, leading to cell cycle arrest and apoptosis in cancer cells. BI-2536 has also been studied in combination with other chemotherapy agents, such as paclitaxel and gemcitabine, to enhance their efficacy and reduce toxicity. In addition, BI-2536 has been investigated for its potential in the treatment of other diseases, such as malaria and viral infections.

Propriétés

IUPAC Name

(5E)-3-phenyl-5-[(4-phenylphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-21-20(23-22(26)24(21)19-9-5-2-6-10-19)15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1-15H,(H,23,26)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESLMANQRHLDBO-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.